

Molecular Mechanisms of Caspase-1 Inhibition

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Compound Focus: Roxatidine

CAS No.: 78273-80-0

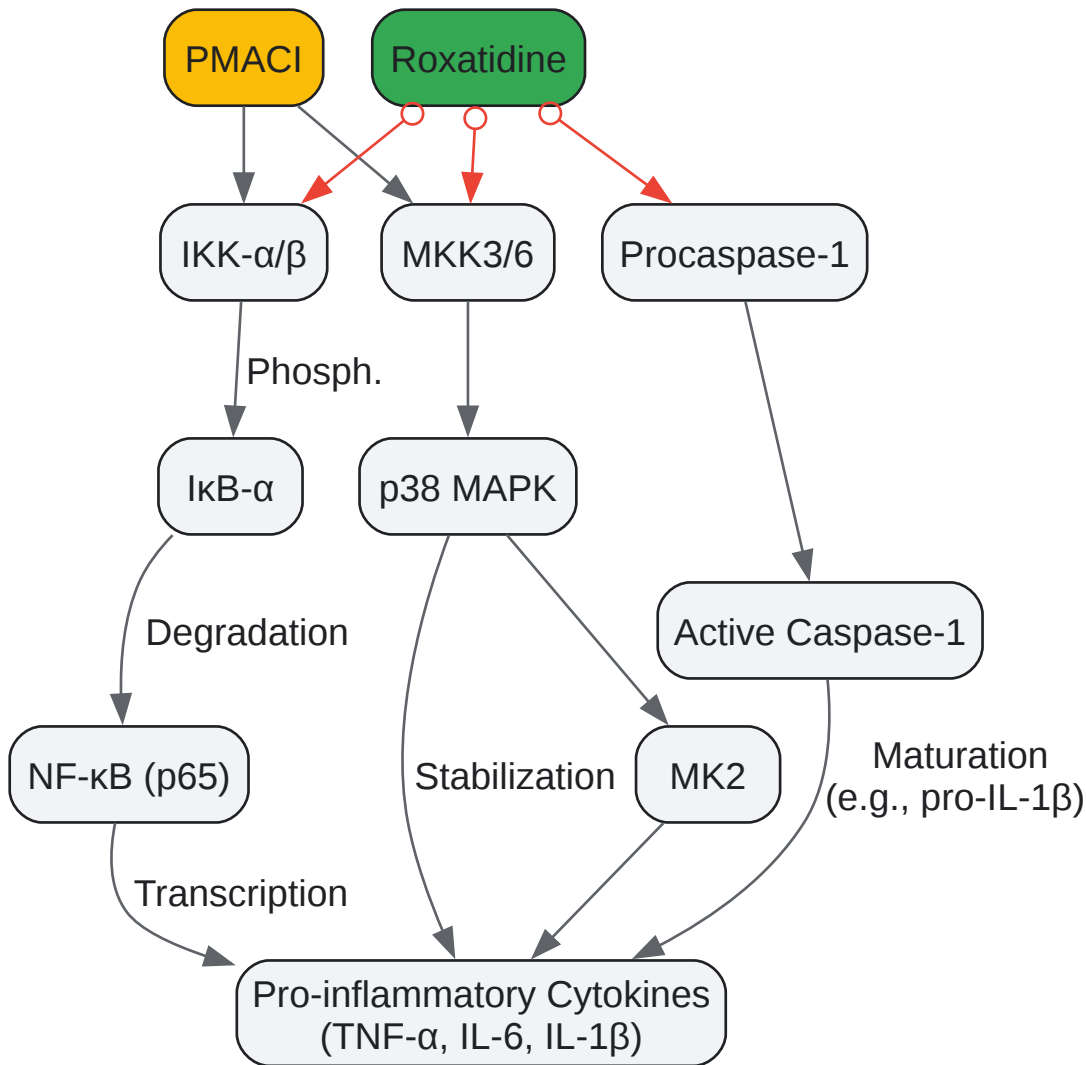
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Roxatidine inhibits caspase-1 activation by targeting specific upstream signaling events. The table below outlines the key molecular mechanisms and supporting evidence.

Mechanism of Action	Experimental Evidence	Significance / Outcome
Inhibition of NF-κB Pathway	Suppressed PMACI-induced phosphorylation/degradation of I κ B- α and phosphorylation of IKK- α / β ; inhibited nuclear translocation of NF- κ B p65 subunit [1].	Reduces transcription of pro-inflammatory genes (TNF- α , IL-6, IL-1 β) [1].
Inhibition of p38 MAPK Pathway	Suppressed PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and its downstream target MK2. No effect on ERK or JNK phosphorylation [1].	Regulates post-transcriptional cytokine production and stability [1].
Direct Suppression of Caspase-1 Activation	Increased protein levels of procaspase-1 and reduced appearance of its cleaved, active form in PMACI-stimulated HMC-1 cells and in an animal model [1].	Directly inhibits maturation of IL-1 β , a key mediator of inflammatory response [1].

The following diagram illustrates the proposed signaling pathway through which **roxatidine** inhibits caspase-1 activation, based on the findings from the study in HMC-1 cells [1]:



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Proposed pathway of **roxatidine** inhibition of NF-κB, p38 MAPK, and caspase-1.

Summary of Quantitative Data

The anti-allergic inflammatory effects of **roxatidine**, linked to caspase-1 inhibition, have been quantified in both cellular and animal models. The key quantitative findings are summarized below.

Table 1: In Vitro Effects in HMC-1 Human Mast Cells [1]

Parameter Measured	Effect of Roxatidine (Dose Range: 6.25 - 25 μ M)	Experimental Method
Pro-inflammatory Cytokines	Down-regulated PMACI-induced production of TNF- α , IL-6, and IL-1 β and their mRNA expression in a dose-dependent manner.	EIA, qRT-PCR
NF- κ B Signaling	Suppressed PMACI-induced I κ B- α phosphorylation/degradation and NF- κ B p65 nuclear translocation.	Western Blot
p38 MAPK Signaling	Inhibited PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and MK2.	Western Blot
Caspase-1 Activation	Increased procaspase-1 levels and reduced its cleavage upon PMACI stimulation.	Western Blot
Cell Viability	No effect on cell viability at concentrations up to 100 μ M.	MTT Assay

Table 2: In Vivo Effects in Animal Models [1]

Disease Model	Roxatidine Dose & Administration	Key Outcomes
Compound 48/80-induced systemic anaphylaxis	20 mg/kg, orally, 1 hour before induction	Increased survival rate to 20% at 60 min; suppressed cytokine production and caspase-1 activation.
Contact Hypersensitivity (CHS) model	Not specified in detail.	Significantly reduced ear swelling, mast cell numbers, cytokine levels, and dendritic cell migration.

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocol from the foundational study.

- **Cell Line:** Human Mast Cell Line-1 (HMC-1) [1] [2].
 - **Culture Conditions:** HMC-1 cells were maintained in Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1.2% monothioglycerol [1].
- **Cell Stimulation:** Cells were stimulated with **PMACI** (phorbol 12-myristate 13-acetate, PMA, and calcium ionophore A23187) to induce allergic inflammation [1].
- **Roxatidine Treatment:** Cells were pre-treated with **roxatidine** (6.25 to 25 μ M) for a specified time (e.g., 1 hour for signaling studies, 6.5 hours for cytokine measurement) before the addition of PMACI [1].
- **Key Readouts and Methods:**
 - **Protein Analysis:** Western blotting for phospho- and total proteins of IKK, I κ B- α , MKK3/6, p38, MK2, and caspase-1 [1].
 - **Cytokine Measurement:** Enzyme immunoassay (EIA) for TNF- α , IL-6, and IL-1 β proteins; quantitative RT-PCR for their mRNA levels [1].
 - **Nuclear Translocation:** Assessment of NF- κ B p65 subunit localization [1].

Future Research Directions

While the evidence for **roxatidine**'s mechanism is compelling, most data comes from a single study using the HMC-1 cell line. It is important to note that **HMC-1 cells lack the high-affinity IgE receptor (Fc ϵ RI)**, which is central to IgE-mediated allergic reactions [2]. Therefore, to fully validate these findings and their therapeutic potential, future work should consider:

- Confirming the mechanism in **primary human mast cells** and other **Fc ϵ RI-expressing cell lines** like LAD2 [2].
- Exploring the effect of **roxatidine** on the **NLRP3 inflammasome** complex, a key activator of caspase-1.

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References

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